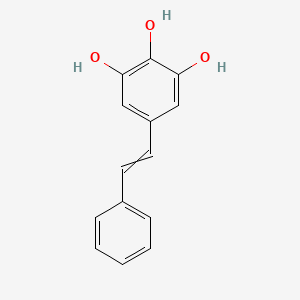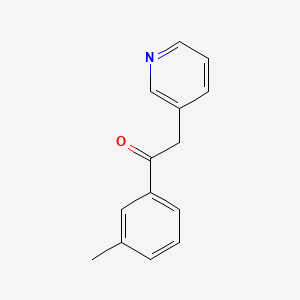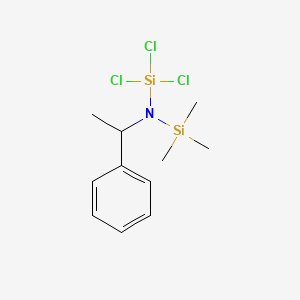
N-(2,6-Diethylphenyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Diethylphenyl)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group substituted with two ethyl groups at the 2 and 6 positions, attached to the alpha carbon of L-alanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diethylphenyl)-L-alanine typically involves the reaction of 2,6-diethylphenylamine with L-alanine. The process can be carried out through a series of steps, including protection of the amino group, coupling reactions, and deprotection. One common method involves the use of protecting groups such as tert-butyloxycarbonyl (Boc) to protect the amino group of L-alanine, followed by coupling with 2,6-diethylphenylamine using coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves deprotection to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-(2,6-Diethylphenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-(2,6-Diethylphenyl)-L-alanine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,6-Diethylphenyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
N-(2,6-Diethylphenyl)-L-alanine can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)-L-alanine: Differing by the presence of methyl groups instead of ethyl groups, this compound may exhibit different reactivity and biological activity.
N-(2,6-Diethylphenyl)glycine: Similar in structure but with glycine instead of alanine, this compound may have different applications and properties.
Uniqueness: The unique structural features of this compound, such as the ethyl groups on the phenyl ring, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
500362-36-7 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
(2S)-2-(2,6-diethylanilino)propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-4-10-7-6-8-11(5-2)12(10)14-9(3)13(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t9-/m0/s1 |
InChIキー |
IMAZFQRJZDYJKJ-VIFPVBQESA-N |
異性体SMILES |
CCC1=C(C(=CC=C1)CC)N[C@@H](C)C(=O)O |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)






![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
